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molecular formula C15H19O4P B8358417 (+/-)-Dimethyl (3-methyl-2-oxo-6-phenylhex-5-yn-1-yl)phosphonate

(+/-)-Dimethyl (3-methyl-2-oxo-6-phenylhex-5-yn-1-yl)phosphonate

Cat. No. B8358417
M. Wt: 294.28 g/mol
InChI Key: JECLNYNODRRARJ-UHFFFAOYSA-N
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Patent
US09180116B2

Procedure details

A mixture consisting of (±)-dimethyl(3-methyl-2-oxo-6-phenylhex-5-yn-1-yl)phosphonate (15db(i)/15dc(i)), (1.0 g, 3.4 mmol) and 10% palladium on activated carbon (15 mg) in methanol (30 mL) was stirred under an atmosphere of hydrogen overnight. The hydrogen was evacuated and the mixture was filtered through a micropore filter. The filtrate was concentrated in vacuo to afford the title compound (1.0 g, quantitative yield) as a clear oil; 1H-NMR (CDCl3) δ 7.3-7.25 (m, 2H), 7.2-7.1 (m, 3H), 3.8-3.7 (m, 6H), 3.1 (d, 2H), 2.8-2.75 (m, 1H), 2.7-2.5 (m, 2H), 1.8-1.65 (m, 1H), 1.65-1.5 (m, 2H), 1.4-1.3 (m, 1H), 1.1 (d, 3H); MS (ESI+) m/z 299 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mg
Type
catalyst
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][P:3]([CH2:7][C:8](=[O:20])[CH:9]([CH3:19])[CH2:10][C:11]#[C:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)(=[O:6])[O:4][CH3:5]>[Pd].CO>[CH3:1][O:2][P:3]([CH2:7][C:8](=[O:20])[CH:9]([CH3:19])[CH2:10][CH2:11][CH2:12][C:13]1[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1)(=[O:6])[O:4][CH3:5]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COP(OC)(=O)CC(C(CC#CC1=CC=CC=C1)C)=O
Step Two
Name
Quantity
15 mg
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
30 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
was stirred under an atmosphere of hydrogen overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The hydrogen was evacuated
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a micropore
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COP(OC)(=O)CC(C(CCCC1=CC=CC=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: CALCULATEDPERCENTYIELD 98.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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